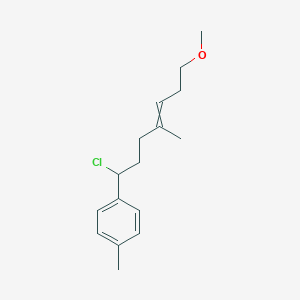![molecular formula C16H31N3O4 B12528736 L-Valinamide, N-[(1,1-dimethylethoxy)carbonyl]-L-isoleucyl- CAS No. 834910-11-1](/img/structure/B12528736.png)
L-Valinamide, N-[(1,1-dimethylethoxy)carbonyl]-L-isoleucyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
L-Valinamide, N-[(1,1-dimethylethoxy)carbonyl]-L-isoleucyl-: is a synthetic compound that belongs to the class of peptides It is characterized by the presence of valinamide and isoleucyl groups, which are derivatives of the amino acids valine and isoleucine, respectively
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of L-Valinamide, N-[(1,1-dimethylethoxy)carbonyl]-L-isoleucyl- typically involves the following steps:
Protection of Amino Groups: The amino groups of valine and isoleucine are protected using tert-butoxycarbonyl (Boc) groups to prevent unwanted reactions.
Coupling Reaction: The protected amino acids are then coupled using a coupling reagent such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
Deprotection: The Boc groups are removed under acidic conditions, typically using trifluoroacetic acid (TFA), to yield the final product.
Industrial Production Methods
In an industrial setting, the production of L-Valinamide, N-[(1,1-dimethylethoxy)carbonyl]-L-isoleucyl- may involve automated peptide synthesizers that streamline the coupling and deprotection steps. These synthesizers allow for precise control over reaction conditions, ensuring high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
L-Valinamide, N-[(1,1-dimethylethoxy)carbonyl]-L-isoleucyl- can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace specific functional groups in the molecule.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂) in an aqueous medium.
Reduction: Sodium borohydride (NaBH₄) in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine (TEA).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.
Applications De Recherche Scientifique
L-Valinamide, N-[(1,1-dimethylethoxy)carbonyl]-L-isoleucyl- has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex peptides and proteins.
Biology: Studied for its role in protein-protein interactions and enzyme-substrate binding.
Medicine: Investigated for potential therapeutic applications, such as in the development of peptide-based drugs.
Industry: Utilized in the production of specialty chemicals and as a reagent in various chemical processes.
Mécanisme D'action
The mechanism of action of L-Valinamide, N-[(1,1-dimethylethoxy)carbonyl]-L-isoleucyl- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets through hydrogen bonding, hydrophobic interactions, and van der Waals forces, leading to modulation of their activity. The exact pathways involved depend on the specific biological context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
- L-Valinamide, N-[(1,1-dimethylethoxy)carbonyl]-L-leucyl-
- L-Valinamide, N-[(1,1-dimethylethoxy)carbonyl]-L-alanyl-
- L-Valinamide, N-[(1,1-dimethylethoxy)carbonyl]-L-prolyl-
Uniqueness
L-Valinamide, N-[(1,1-dimethylethoxy)carbonyl]-L-isoleucyl- is unique due to its specific combination of valinamide and isoleucyl groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for targeted applications in research and industry.
Propriétés
Numéro CAS |
834910-11-1 |
|---|---|
Formule moléculaire |
C16H31N3O4 |
Poids moléculaire |
329.43 g/mol |
Nom IUPAC |
tert-butyl N-[(2S,3S)-1-[[(2S)-1-amino-3-methyl-1-oxobutan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]carbamate |
InChI |
InChI=1S/C16H31N3O4/c1-8-10(4)12(19-15(22)23-16(5,6)7)14(21)18-11(9(2)3)13(17)20/h9-12H,8H2,1-7H3,(H2,17,20)(H,18,21)(H,19,22)/t10-,11-,12-/m0/s1 |
Clé InChI |
JSGJRFCFMGJNOM-SRVKXCTJSA-N |
SMILES isomérique |
CC[C@H](C)[C@@H](C(=O)N[C@@H](C(C)C)C(=O)N)NC(=O)OC(C)(C)C |
SMILES canonique |
CCC(C)C(C(=O)NC(C(C)C)C(=O)N)NC(=O)OC(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


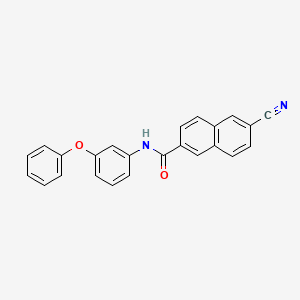
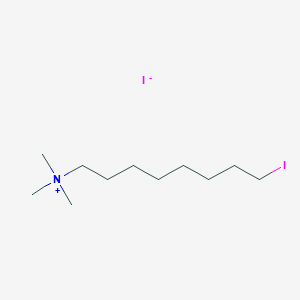
![1-[(4-Bromophenyl)methyl]pyrazin-1-ium bromide](/img/structure/B12528669.png)
![8-[(4-Hydroxybutyl)sulfanyl]-3,7-dimethylocta-2,6-dien-1-ol](/img/structure/B12528672.png)
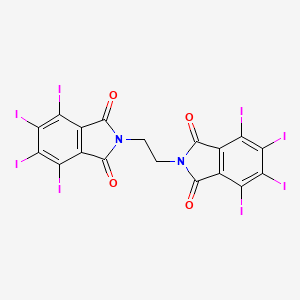
![Silane, [[(1R)-2,2-dibromo-1-(phenylethynyl)hexyl]oxy]trimethyl-](/img/structure/B12528684.png)
![S-(4-{[3-(Trifluoromethyl)phenyl]ethynyl}phenyl) ethanethioate](/img/structure/B12528693.png)
![6-Heptenoic acid, 2-[methyl(phenylmethyl)amino]-, methyl ester](/img/structure/B12528700.png)

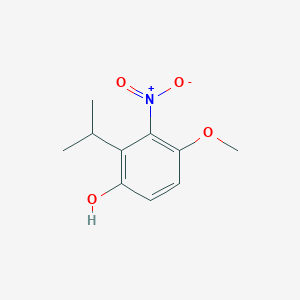
![[(4-Phenylbut-1-en-3-yn-1-yl)selanyl]benzene](/img/structure/B12528719.png)

![Pyridinium, 1,1'-[1,4-phenylenebis(methylene)]bis[4-(1-pyrrolidinyl)-](/img/structure/B12528723.png)
